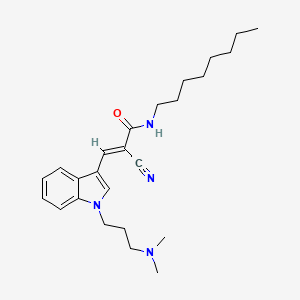
Alimemazine D6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alimemazine D6, also known as Trimeprazine D6, is a deuterium-labeled version of Alimemazine . Alimemazine is an antihistamine, which is primarily used to prevent and relieve allergic conditions .
Molecular Structure Analysis
The molecular structure of Alimemazine D6 is similar to that of Alimemazine, with the difference being the presence of deuterium atoms . The molecular weight is 304.48 and the formula is C18H16D6N2S .
Wissenschaftliche Forschungsanwendungen
Bioanalytical Method Development
Alimemazine D6 has been used in the development and validation of a sensitive, selective, and robust Liquid Chromatography-Mass Spectrometry method for the determination of alimemazine (ALZ) in human plasma . This method has been applied in bioequivalence studies .
Bioequivalence Studies
Alimemazine D6 is used as an internal standard in bioequivalence studies . These studies are designed to compare the in vivo performance of two pharmaceutically equivalent drug products.
Pharmacokinetic Studies
The validated method using Alimemazine D6 has been applied to pharmacokinetic studies . These studies are crucial for understanding the absorption, distribution, metabolism, and excretion of the drug.
Analytical Standard
Alimemazine D6 is used as an analytical standard . Analytical standards are substances prepared for use in chemical analysis and are used to ensure the accuracy and reliability of the results obtained in chemical analysis.
Allergic Conditions
Alimemazine, the parent compound of Alimemazine D6, is an antihistamine agent used to prevent and relieve allergic conditions which cause pruritus and other allergic skin conditions, including urticaria . Alimemazine D6, being a deuterated version of Alimemazine, can be used in studies investigating these applications.
Urticaria Treatment
Alimemazine is used in the treatment of urticaria, a condition characterized by red, itchy welts on the skin . Alimemazine D6 can be used in research studies investigating the efficacy and safety of Alimemazine in treating urticaria.
Wirkmechanismus
Target of Action
Alimemazine D6, also known as Trimeprazine, is primarily targeted towards histamine receptors in the body . Histamine is a natural substance produced by the body during allergic reactions . Alimemazine D6 acts as an antihistamine agent, preventing and relieving allergic conditions which cause pruritus (itching) and other allergic skin conditions, including urticaria .
Mode of Action
Alimemazine D6 competes with free histamine for binding at histamine receptor sites . This antagonizes the effects of histamine on histamine receptors, leading to a reduction of the negative symptoms brought on by histamine histamine-receptor binding . It also works directly on the brain to help you feel more relaxed .
Biochemical Pathways
The primary biochemical pathway affected by Alimemazine D6 is the histamine signaling pathway. By blocking histamine receptors, Alimemazine D6 prevents histamine from exerting its effects, thereby alleviating symptoms of allergic reactions .
Pharmacokinetics
Like other antihistamines, it is likely to be metabolized in the liver and excreted via the kidneys . These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Alimemazine D6’s action primarily involve the reduction of symptoms brought on by histamine histamine-receptor binding . This includes relief from conditions such as pruritus (itching) and urticaria (some allergic skin reactions) . It also has a sedative effect, helping individuals feel more relaxed .
Action Environment
These can include factors such as age, sex, body weight, metabolic rate, state of health, and presence of other medications . Understanding these factors can guide the choice of appropriate drug and dose for individual patients .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-phenothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHLYYDVIOPZBE-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=CC=CC=C31)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)


![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)


